![molecular formula C8H6BFO2S B13406689 (6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)
(6-Fluorobenzo[b]thiophen-7-yl)boronic acid
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Overview
Description
(6-Fluorobenzo[b]thiophen-7-yl)boronic acid is a fluorinated aromatic boronic acid derivative characterized by a benzo[b]thiophene backbone substituted with a fluorine atom at the 6-position and a boronic acid group at the 7-position. This structure combines the electron-withdrawing effects of fluorine with the planar aromatic system of benzo[b]thiophene, which may enhance its reactivity in Suzuki-Miyaura cross-coupling reactions and modulate its interactions with biological targets . Boronic acids are widely used in organic synthesis, sensing, and medicinal chemistry due to their ability to form reversible covalent bonds with diols and amines, enabling applications in glucose sensing, drug delivery, and enzyme inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzothiophene with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental benignity .
Industrial Production Methods: Industrial production of (6-Fluorobenzo[b]thiophen-7-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: (6-Fluorobenzo[b]thiophen-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Scientific Research Applications
(6-Fluorobenzo[b]thiophen-7-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Fluorobenzo[b]thiophen-7-yl)boronic acid involves its interaction with specific molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the compound’s mechanism of action is still under investigation, but it is believed to interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Comparisons
The fluorine substituent and benzo[b]thiophene scaffold distinguish this compound from other boronic acids. Key structural analogs include:
Key Insights :
Acidity (pKa) and Reactivity
The pKa of boronic acids governs their binding affinity to diols (e.g., glucose) and reactivity in physiological conditions:
Key Insights :
- The compound’s pKa is likely closer to phenylboronic acid derivatives than Wulff-type boronic acids, making it suitable for applications near physiological pH .
- Through-space electronic effects from fluorine may stabilize the boronate form, improving diol binding compared to non-fluorinated analogs .
Key Insights :
- The benzo[b]thiophene moiety may enhance cell permeability compared to planar aromatic systems like phenanthrene .
- Fluorine’s electronegativity could improve target selectivity but requires empirical validation.
Key Insights :
Biological Activity
(6-Fluorobenzo[b]thiophen-7-yl)boronic acid, with the CAS number 324769-09-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Boronic acids, including this compound, typically exert their biological effects through interactions with various biomolecules. They can inhibit proteasomes, which are crucial for protein degradation, thereby influencing cell cycle regulation and apoptosis in cancer cells. Additionally, boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with serine or cysteine residues in active sites .
Anticancer Properties
Research has shown that this compound exhibits promising anticancer activity. In vitro studies have indicated that this compound can inhibit the growth of several cancer cell lines, including prostate and melanoma cells. The mechanism involves the disruption of tubulin polymerization, a critical process for mitosis .
Table 1: Anticancer Activity of this compound
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
Prostate Cancer | 0.7 - 1.0 | Inhibition of tubulin polymerization |
Melanoma | 1.8 - 2.6 | Inhibition of tubulin polymerization |
Case Studies
- Study on Prostate Cancer Cells : A study published in Cancer Research demonstrated that this compound significantly reduced cell viability in prostate cancer cells with an IC₅₀ value of approximately 0.9 µM. The compound was shown to induce apoptosis through the activation of caspase pathways .
- Melanoma Research : Another investigation highlighted the compound's efficacy against melanoma cells, where it exhibited an IC₅₀ value ranging from 1.8 to 2.6 µM. The study concluded that the compound's ability to disrupt microtubule dynamics contributed to its cytotoxic effects .
Q & A
Q. How can dehydration and cyclization of (6-Fluorobenzo[b]thiophen-7-yl)boronic acid be minimized during mass spectrometry analysis?
Basic (Analytical Chemistry):
Dehydration and cyclization to boroxines during MALDI-MS analysis can interfere with accurate detection. To mitigate this, derivatization with diols (e.g., 2,3-butanedione) or sugars to form cyclic boronic esters is recommended. This stabilizes the boronic acid moiety and prevents trimerization. For example, boronic esters formed with phenylboronic acid (PBA) enable reliable detection by eliminating boroxine artifacts .
Q. What methods are effective for determining the pKa of this compound, and how does fluorine substitution influence its Lewis acidity?
Advanced (Physicochemical Characterization):
The pKa can be determined via 11B NMR titration in phosphate buffer. By monitoring the chemical shift of the boron signal across pH gradients, the equilibrium between boronic acid and boronate is quantified, with pKa defined at the half-equivalence point. Fluorine’s electron-withdrawing effect lowers the pKa (increasing Lewis acidity), as seen in tetrafluorophenyl boronic acid (pKa = 6.0). This enhances catalytic activity in hydroxyl group functionalization reactions .
Q. How do steric and electronic effects of the fluorobenzo[b]thiophene moiety influence reactivity in Suzuki-Miyaura cross-coupling reactions?
Advanced (Synthetic Chemistry):
The ortho-fluorine substituent introduces steric hindrance and electronic deactivation, potentially reducing coupling efficiency compared to meta- or para-substituted analogs. Reactivity is further modulated by the free -B(OH)2 group: boronic acid monoesters (e.g., -B(OR)2) exhibit lower reactivity due to altered electronic properties and ring strain. High-throughput screening shows that unmodified boronic acids generally outperform esters in multicomponent reactions .
Q. What strategies enhance the selectivity of boronic acid-based systems for glycoprotein detection?
Advanced (Biochemical Applications):
Non-specific interactions (e.g., hydrophobic or ionic forces) can diminish selectivity. Buffer optimization (e.g., using high-ionic-strength solutions) reduces secondary interactions. For example, switching from phosphate to Tris-HCl buffer improved discrimination between glycosylated (RNAse B) and non-glycosylated (RNAse A) proteins in boronic acid affinity assays .
Q. How can computational methods like QSAR and PCA guide the selection of boronic acids for sensor development?
Advanced (Data-Driven Design):
Principal Component Analysis (PCA) of 1,357 QSAR descriptors (e.g., electronic, steric, topological) clusters boronic acids into chemically distinct groups. K-means clustering then selects representative compounds from each cluster, ensuring diversity. This approach identified in-house and commercial boronic acids spanning the chemical space, enabling efficient screening for chiroptical sensor applications .
Q. What role does this compound play in catalytic hydroxyl group functionalization?
Advanced (Catalysis):
As a Lewis acid catalyst, it activates alcohols via reversible boronic ester formation. This enables electrophilic activation for reactions like Friedel-Crafts alkylation or nucleophilic activation of diols for saccharide derivatization. The fluorobenzo[b]thiophene scaffold enhances stability and modulates electron density, improving catalytic turnover in hydroxylative transformations .
Q. How can contradictions in boronic acid reactivity data be resolved through systematic high-throughput screening?
Advanced (Data Contradiction Analysis):
High-throughput mass spectrometry (HT-MS) rapidly evaluates reactivity across diverse building blocks. For example, ortho-substituted boronic acids showed reduced reactivity in Ugi-4CR and GBB-3CR reactions compared to meta/para analogs, resolving discrepancies in literature. HT-MS heatmaps (Figure 2A in ) correlate substituent position with reaction success rates, guiding mechanistic hypotheses .
Properties
Molecular Formula |
C8H6BFO2S |
---|---|
Molecular Weight |
196.01 g/mol |
IUPAC Name |
(6-fluoro-1-benzothiophen-7-yl)boronic acid |
InChI |
InChI=1S/C8H6BFO2S/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-4,11-12H |
InChI Key |
UEDFXKSELPUSTN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC2=C1SC=C2)F)(O)O |
Origin of Product |
United States |
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